Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Description
The compound 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility. Its structure comprises:
- A pyrazolo[1,5-a]pyrimidine core with a 5-amino substituent.
- A 3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl group at the N-position of the carboxamide.
Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their antitumor , kinase inhibitory , and anti-inflammatory activities. The dichlorophenyl substituent in this compound likely enhances lipophilicity and target binding compared to simpler aryl groups.
Propriétés
Formule moléculaire |
C17H13Cl2N7O |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
5-amino-N-[3-(2,5-dichlorophenyl)-1-methylpyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27) |
Clé InChI |
NNGCTIVKZKXWGS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
SMILES canonique |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Jak2 IN-7j; Jak2 IN 7j; Jak2-IN 7j |
Origine du produit |
United States |
Méthodes De Préparation
Core Pyrazolo[1,5-a]pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 3-aminopyrazoles with β-keto esters or nitriles under acidic or basic conditions. For the target compound, the 5-amino group is introduced early in the synthesis to ensure regioselectivity.
-
3-Aminopyrazole derivative (1.0 mmol) is combined with cyanoacetic acid (1.2 mmol) in acetic anhydride (5 mL) .
-
The mixture is refluxed at 120°C for 6 hours , followed by cooling and neutralization with 2N HCl .
-
The precipitate is filtered and recrystallized from ethanol/DMF to yield the pyrazolo[1,5-a]pyrimidine intermediate (71% yield).
Carboxamide Functionalization
The 3-carboxamide group is introduced via nucleophilic acyl substitution. The pyrazolo[1,5-a]pyrimidine core is treated with chlorinating agents (e.g., POCl₃) to generate a reactive chloride, which is then coupled with the amine-containing pyrazole derivative.
-
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (1 mmol) is prepared by refluxing the carboxylic acid intermediate with POCl₃ (5 mL) at 80°C for 2 hours .
-
The chloride is reacted with 3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-amine (1.1 mmol) in dry dichloromethane (10 mL) with triethylamine (2 mmol) as a base.
-
The reaction is stirred at 25°C for 12 hours , followed by aqueous workup and purification via column chromatography (60–65% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance cyclization yields, while higher temperatures (≥100°C) accelerate ring closure but may degrade sensitive functional groups.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic anhydride | 120 | 71 | 98 |
| DMF | 100 | 68 | 95 |
| Ethanol | 80 | 45 | 90 |
Catalytic Enhancements
The addition of anhydrous potassium carbonate in acetone improves nucleophilic substitution kinetics during carboxamide formation, reducing side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine) further enhance acylation efficiency by 15–20%.
Characterization and Analytical Validation
Spectroscopic Confirmation
-
IR Spectroscopy : The 5-amino group exhibits absorption bands at 3436 cm⁻¹ (N–H stretch) and 1654 cm⁻¹ (C=N stretch) . The carboxamide C=O appears at 1696 cm⁻¹ .
-
¹H-NMR : Key signals include δ 8.92 ppm (H-2 pyrid.) and δ 3.43 ppm (N–CH₃) .
Table 2: Comparative NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C–H (aromatic) | 8.92 | Singlet |
| N–CH₃ (methyl group) | 3.43 | Singlet |
| Dichlorophenyl C–H | 7.26 | Doublet |
Industrial-Scale Production Considerations
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
CHEMBL2178804 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de CHEMBL2178804 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biologiques, conduisant à des effets thérapeutiques. Par exemple, il peut inhiber une enzyme impliquée dans l'inflammation, réduisant ainsi les réponses inflammatoires.
Applications De Recherche Scientifique
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that various derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For example, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives showed strong inhibitory activity against the HCT116 colorectal cancer cell line. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance potency and selectivity against different cancer types .
In another investigation, a library of pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against the MDA-MB-231 breast cancer cell line. Results indicated that several compounds significantly inhibited cell growth compared to control groups, with some showing IC50 values in the low micromolar range. This emphasizes the potential of these compounds as lead candidates in cancer therapy .
Enzyme Inhibition
The compound also exhibits promising activity as an enzyme inhibitor. Notably, it has been identified as a potent inhibitor of phosphodiesterase 2A (PDE2A), which is implicated in various neurological disorders. A study reported the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives that effectively inhibited PDE2A with high selectivity and bioavailability. The incorporation of specific substituents at the 5-position was crucial for enhancing potency and reducing phototoxicity issues associated with earlier compounds .
Additionally, pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on α-glucosidase enzymes, which are important targets in diabetes management. Compounds from this class demonstrated IC50 values significantly lower than those of established drugs like acarbose, indicating their potential as effective antihyperglycemic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological properties. Research has shown that modifications at various positions can dramatically influence biological activity. For instance:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Amide substitution | Enhanced enzyme inhibition |
| 5 | Carbon-linked substitutions | Improved anticancer potency |
| 6 | Heterocyclic moieties | Increased selectivity and efficacy |
This table summarizes key findings related to structural modifications that enhance the activity of these compounds against specific biological targets.
Case Studies
Case Study 1: TRK Inhibition
Recent studies highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as TRK inhibitors. Compounds demonstrated IC50 values in the nanomolar range against TrkA enzymes, suggesting their potential application in treating cancers driven by TRK fusions. The strategic placement of functional groups was crucial for achieving high enzymatic inhibition rates .
Case Study 2: Cognitive Impairment Treatment
Another research effort focused on the use of these compounds in preclinical models of cognitive impairment. The findings indicated that specific pyrazolo[1,5-a]pyrimidine derivatives engaged targets effectively and produced significant pharmacodynamic effects linked to cognitive enhancement .
Mécanisme D'action
The mechanism of action of CHEMBL2178804 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyrimidine core, carboxamide side chains, and aryl groups. Selected examples are compared below:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance metabolic stability but may reduce solubility. The target compound’s dichlorophenyl group balances lipophilicity and halogen-mediated target interactions .
- Methoxy and methyl groups (e.g., 18h ) improve solubility but may lower kinase inhibition potency compared to halogenated analogs .
Antitumor Activity:
- 18k (4-chlorophenyl): Exhibited IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- 7f.HCl (): Potent c-Src kinase inhibition (IC₅₀ = 0.8 nM) with CNS penetration, suggesting utility in neurological cancers .
- Target Compound: The dichlorophenyl group may enhance DNA intercalation or kinase binding compared to mono-chlorinated analogs, though direct data are lacking.
Anti-inflammatory and Metabolic Activity:
Activité Biologique
Pyrazolo[1,5-a]pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- is a notable member of this class, exhibiting promising therapeutic potential.
Synthesis and Structure
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various electrophilic substrates. This specific compound can be synthesized through a targeted approach that allows for the modification of substituents to enhance biological activity .
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of key kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown strong inhibition against Pim-1 and Flt-3 kinases, which are critical targets in cancer therapy. In vitro studies indicate that these compounds can suppress cell proliferation and induce apoptosis in cancer cell lines at submicromolar concentrations .
Table 1: Anticancer Activity Summary
| Compound | Target Kinase | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | Pim-1 | 0.027 | Clonogenic survival assay |
| Compound B | Flt-3 | 0.050 | Cell viability assay |
| Pyrazolo derivative | BAD phosphorylation | Submicromolar | Cell-based assay |
Enzyme Inhibition
The compound also exhibits significant activity as an α-glucosidase inhibitor , with reported IC50 values ranging from 15.2 µM to over 200 µM across various derivatives. This activity suggests its potential use in managing diabetes by delaying carbohydrate absorption .
Table 2: α-Glucosidase Inhibition Data
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| 3d | 15.2 ± 0.4 | Acarbose (750 µM) |
| 3m | Moderate | Acarbose |
| 3p | Better performance than methoxy analogs | N/A |
Other Biological Activities
In addition to anticancer and enzyme inhibition properties, pyrazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory agents , antimicrobial compounds , and CNS-active drugs . Their ability to interact with various biological targets makes them versatile candidates for drug development .
Case Studies
A study focused on the optimization of pyrazolo[1,5-a]pyrimidine compounds highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors. For example, modifications at the 5-position of the pyrazolo ring significantly enhanced potency against Pim-1 while maintaining selectivity over other kinases .
Another investigation utilized a library of synthesized pyrazolo derivatives to assess their anticancer efficacy against the MDA-MB-231 breast cancer cell line using MTT assays. The results indicated varying degrees of growth inhibition, underscoring the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., using hydrazine hydrate and enamines under reflux) .
- Step 2 : Coupling with substituted carboxamide groups. For example, reacting 5-aminopyrazole intermediates with formylated active proton compounds in aqueous media using KHSO4 as a catalyst under ultrasound irradiation to enhance regioselectivity and yield .
- Step 3 : Purification via recrystallization (e.g., ethanol/DMF) and structural confirmation using NMR, IR, and X-ray crystallography .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves regioselectivity ambiguities (e.g., confirming the 3-carboxamide position in compound 10f with triclinic crystal lattice parameters: a = 8.0198 Å, b = 14.0341 Å, c = 14.2099 Å) .
- NMR spectroscopy : 1H and 13C NMR verify substituent placement, such as the 2,5-dichlorophenyl group and methylpyrazole moiety .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for derivatives like 7c) .
Q. How are initial antimicrobial activity assays designed for these compounds?
- Disk diffusion method : Compounds are tested against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, with tetracycline as a reference. Zones of inhibition ≥15 mm indicate potency .
- MIC determination : Serial dilution in nutrient broth (e.g., 0.5–128 μg/mL) identifies minimum inhibitory concentrations. Compounds 5a and 16d showed MICs of 2–4 μg/mL, outperforming tetracycline (8–16 μg/mL) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in SAR studies?
- Substituent effects :
- Pyrimidine ring : Electron-withdrawing groups (e.g., Cl) at the 5-position enhance antimicrobial activity by increasing electrophilicity .
- Pyrazole ring : Methyl groups at the 1-position improve metabolic stability, while 3-carboxamide linkages to aryl groups (e.g., 2,5-dichlorophenyl) optimize kinase inhibition (e.g., IRAK4 IC50 <10 nM) .
- Comparative analysis : Derivatives with bulkier substituents (e.g., benzamido groups) show reduced permeability, necessitating logP optimization (target cLogD <3) for oral bioavailability .
Q. What strategies are used to design selective kinase inhibitors (e.g., IRAK4 or c-Src) using this scaffold?
- Binding pocket analysis : Molecular docking reveals that 5-amino and 3-carboxamide groups form hydrogen bonds with kinase hinge regions (e.g., IRAK4 Glu233 and Ala227) .
- Selectivity screening : Cross-testing against >50 kinases (e.g., PIM1, JAK2) identifies off-target effects. For example, compound 7f (c-Src inhibitor) showed >100× selectivity over Abl and EGFR kinases .
Q. How can pharmacokinetic properties (e.g., permeability) be optimized?
- cLogD adjustments : Reducing polar surface area by replacing hydrophilic substituents (e.g., hydroxyl with methyl groups) improves membrane permeability. For IRAK4 inhibitors, cLogD <3 enhanced Caco-2 permeability (Papp >5 × 10⁻⁶ cm/s) .
- Salt formation : Hydrochloride salts of pyrazolo[1,5-a]pyrimidines improve aqueous solubility (e.g., 7f.HCl with solubility >10 mg/mL) .
Q. How can contradictory biological data across studies be resolved?
Q. What computational methods validate target engagement?
- Molecular docking : Pyrazolo[1,5-a]pyrimidines are docked into kinase ATP pockets (e.g., IRAK4 PDB: 4U9T) using AutoDock Vina. Binding poses are validated by overlaying with co-crystallized ligands (RMSD <2 Å) .
- MD simulations : 100-ns trajectories assess stability of inhibitor-protein interactions (e.g., hydrogen bonds with c-Src Thr338) .
Q. Are green chemistry approaches applicable to synthesizing this compound?
Q. How does polymorphism affect crystallinity and bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
